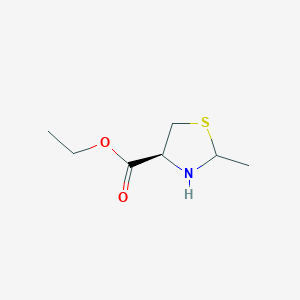

Ethyl (4S)-2-methyl-1,3-thiazolidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl (4S)-2-methyl-1,3-thiazolidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-3-10-7(9)6-4-11-5(2)8-6/h5-6,8H,3-4H2,1-2H3/t5?,6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUCAYHPLVZBJP-PRJDIBJQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CSC(N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CSC(N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4S)-2-methyl-1,3-thiazolidine-4-carboxylate typically involves the reaction of ethyl 2-bromoacetate with (S)-2-methylthiazolidine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions usually include a solvent like dimethylformamide or tetrahydrofuran, and the reaction is conducted at a temperature range of 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability.

Chemical Reactions Analysis

Epimerization and Stereochemical Dynamics

The C4 stereocenter is susceptible to epimerization under specific conditions, influenced by pH and temperature:

-

Acid/Base Catalysis : Protonation-deprotonation at the nitrogen atom modulates scalar coupling constants, leading to inversion at C4 .

-

Thermal Effects : At 100°C, mixed acid anhydride intermediates facilitate epimerization via a ring-opening mechanism .

Experimental Observations :

-

Epimerization rates increase in polar solvents (e.g., water) and with acetic anhydride as a catalyst .

-

Chiral HPLC confirmed a 1:1 mixture of (4S) and (4R) epimers after prolonged heating .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to form (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid:

-

Conditions :

Kinetic Data :

| Condition | Temperature | Time (h) | Conversion (%) | Epimerization (%) |

|---|---|---|---|---|

| 1M NaOH | 60°C | 16 | 95 | 5 |

| 1M HCl | 100°C | 8 | 78 | 12 |

N-Acylation Reactions

The secondary amine reacts with acylating agents to form N-acylated derivatives:

-

Reagents : Acetyl chloride or acetic anhydride in ethyl acetate with K₂CO₃ .

-

Stereochemical Outcome : Retention of configuration at C4 occurs under mild conditions, while harsher conditions (e.g., reflux with acetic anhydride) induce epimerization .

Representative Example :

| Acylating Agent | Base | Solvent | Product Configuration | Yield (%) |

|---|---|---|---|---|

| Acetyl chloride | K₂CO₃ | Ethyl acetate | (2R,4S) | 89 |

| Acetic anhydride | None | Reflux | (2S,4R) | 75 |

Ring-Opening Reactions

Under strongly acidic conditions (e.g., HCl gas in CH₂Cl₂), the thiazolidine ring opens to form linear thioether intermediates . These intermediates can re-cyclize upon neutralization, demonstrating reversible ring dynamics .

Stability in Solution

Scientific Research Applications

Scientific Research Applications

The applications of Ethyl (4S)-2-methyl-1,3-thiazolidine-4-carboxylate can be categorized into several key areas:

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values range from 625 µg/ml to >5000 µg/ml, indicating its potential use in treating bacterial infections.

- Anticancer Potential : Research indicates that thiazolidine derivatives can inhibit cancer cell proliferation by modulating specific signaling pathways. This compound may induce apoptosis in cancer cells through enzyme inhibition .

- Anti-HIV Activity : Although specific data on this compound is limited, related thiazolidine compounds have demonstrated anti-HIV activity, suggesting a potential avenue for further investigation into its antiviral properties.

Agricultural Applications

This compound has shown promise in agricultural settings:

- Herbicide Safeners : Novel derivatives of thiazolidines have been explored for their ability to protect crops from herbicide injury. For example, compounds derived from this thiazolidine structure can enhance the activity of acetolactate synthase (ALS), which is crucial for maize growth under herbicide stress .

Biochemical Research

The compound serves as a valuable building block in organic synthesis:

- Synthetic Intermediates : It is used as a precursor for synthesizing more complex molecules in pharmaceutical research and agrochemical development. Its unique structural features allow it to participate in various chemical reactions, including oxidation and reduction processes.

Case Studies and Research Findings

Several studies have highlighted the biological effects of thiazolidine derivatives:

Antimicrobial Evaluation

A study reported that various thiazolidines exhibited significant antibacterial activity against multiple strains. This supports the potential use of this compound in treating infections caused by resistant bacterial strains.

Anticancer Studies

Research focused on thiazolidines has demonstrated their ability to inhibit tumor growth in vitro and in vivo models. These studies suggest that the compound may induce apoptosis and cause cell cycle arrest in cancer cells .

HIV Inhibition

Compounds structurally related to this compound have been evaluated for their anti-HIV activity. Preliminary findings indicate varying degrees of inhibition against HIV replication, warranting further exploration into its antiviral mechanisms .

Mechanism of Action

The mechanism of action of Ethyl (4S)-2-methyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The sulfur and nitrogen atoms in the thiazolidine ring can form hydrogen bonds and other interactions with target molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Structural Features of Ethyl (4S)-2-methyl-1,3-thiazolidine-4-carboxylate and Analogues

Key Observations :

- Ring Saturation : Unlike thiazole derivatives (e.g., ), the thiazolidine core is saturated, enabling conformational flexibility critical for binding to biological targets .

- Functional Groups : The ethyl ester in the target compound enhances stability compared to carboxylic acid derivatives (e.g., ), which are prone to ionization at physiological pH.

- Stereochemistry : The (4S) configuration is conserved in pharmacologically active analogues, such as penicillin-related compounds , underscoring its role in chiral recognition.

Key Observations :

Table 3: Comparative Data

Key Observations :

Biological Activity

Ethyl (4S)-2-methyl-1,3-thiazolidine-4-carboxylate is a compound of increasing interest in biological research due to its potential antimicrobial and antifungal properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a thiazolidine ring structure, which contributes to its biological activity. The presence of a chiral center at the fourth position is significant as it influences the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . A study highlighted its effectiveness against various bacterial strains, suggesting that it could serve as a potential candidate for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity . Investigations into its efficacy against fungal pathogens have demonstrated promising results, indicating that it may be effective in treating fungal infections .

The mechanism of action for this compound involves its interaction with specific enzymes and proteins within microbial cells. The thiazolidine ring is believed to modulate biochemical pathways by inhibiting key enzymes necessary for microbial growth and reproduction. Ongoing research aims to elucidate the exact molecular targets and pathways involved in its biological effects .

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated a significant reduction in bacterial viability at concentrations ranging from 50 to 200 µg/mL. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for several strains, showcasing its potential as an effective antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

Study 2: Antifungal Activity

In another investigation focused on antifungal properties, this compound demonstrated significant activity against Candida albicans. The study reported an MIC of 75 µg/mL, suggesting that the compound could be developed into an antifungal treatment .

Comparative Analysis with Similar Compounds

This compound was compared with other thiazolidine derivatives to assess its unique biological activity profile. The presence of the specific stereochemistry at the fourth carbon position appears to enhance its interaction with biological targets compared to non-chiral analogs .

| Compound | Biological Activity |

|---|---|

| This compound | Strong antimicrobial and antifungal properties |

| Ethyl 2-methyl-1,3-thiazolidine-4-carboxylate | Moderate activity |

| Ethyl (2R)-thiazolidine-4-carboxylate | Weak activity |

Q & A

Q. What are the recommended synthetic strategies for Ethyl (4S)-2-methyl-1,3-thiazolidine-4-carboxylate, and how is stereochemical purity ensured?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazolidine ring. A common approach is the cyclocondensation of cysteine derivatives with carbonyl compounds, followed by esterification. For stereochemical control, chiral auxiliaries or enantioselective catalysis may be employed. Post-synthesis, chiral HPLC or polarimetry ([α]D measurements) can confirm enantiomeric purity . Crystallographic validation (e.g., using SHELX for structural refinement) is critical to resolve stereochemical ambiguities .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Based on structurally similar thiazolidine derivatives, this compound may pose risks of skin/eye irritation and respiratory toxicity. Use PPE (gloves, goggles, lab coats) and work in a fume hood. Refer to SDS guidelines for spill management (e.g., absorb with inert material) and disposal (incineration or approved waste services) . Acute toxicity data for analogous compounds suggest avoiding inhalation and direct contact .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- NMR : and NMR to confirm substituent positions and stereochemistry.

- IR : Identification of ester (C=O, ~1700 cm) and thiazolidine ring vibrations.

- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : Definitive structural confirmation using programs like SHELXL .

Advanced Research Questions

Q. How can computational modeling complement experimental data in analyzing the compound’s reactivity?

Density Functional Theory (DFT) calculations can predict reaction pathways, such as nucleophilic substitution at the thiazolidine ring or ester hydrolysis kinetics. Molecular docking studies may explore biological interactions (e.g., enzyme inhibition). Pair computational results with experimental kinetics (e.g., HPLC monitoring of degradation) to validate models .

Q. What strategies resolve contradictions between theoretical and experimental data in derivative synthesis?

Discrepancies (e.g., unexpected byproducts) often arise from steric effects or solvent interactions. Use tandem techniques:

Q. How does the stereochemistry at the 4S position influence biological activity in related compounds?

Enantiomeric purity is critical for bioactivity. For example, (4S)-configured thiazolidines in peptidomimetics show enhanced binding to proteases compared to (4R) isomers. Use chiral derivatization (e.g., Marfey’s reagent) or X-ray crystallography to correlate configuration with functional assays .

Q. What advanced techniques validate the compound’s stability under varying pH and temperature conditions?

- Accelerated Stability Testing : Incubate at elevated temperatures (40–60°C) and monitor degradation via HPLC.

- pH-Rate Profiling : Measure hydrolysis rates in buffered solutions (pH 1–12) to identify labile sites (e.g., ester group).

- Solid-State NMR : Assess crystallinity and polymorphic transitions affecting shelf life .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Variability often stems from impurities in starting materials or unoptimized reaction conditions. Reproduce methods with strict stoichiometric control and purity validation (e.g., ≥97% reagents). Cross-reference multiple sources (e.g., PubChem, DSSTox) and validate via independent synthesis .

Q. What methodologies reconcile conflicting crystallographic data on thiazolidine derivatives?

Use SHELXL for high-resolution refinement and ORTEP-3 for graphical validation of thermal ellipsoids. Compare data with Cambridge Structural Database entries to identify outliers. Contradictions may arise from twinning or disordered solvent; apply SQUEEZE (in PLATON) to model solvent effects .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.